N-tert-butyl-2-[(4-chlorophenyl)sulfanyl]propanamide
Description
N-tert-butyl-2-[(4-chlorophenyl)sulfanyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a sulfanyl group attached to a propanamide backbone
Properties
Molecular Formula |
C13H18ClNOS |
|---|---|
Molecular Weight |
271.81 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-chlorophenyl)sulfanylpropanamide |
InChI |
InChI=1S/C13H18ClNOS/c1-9(12(16)15-13(2,3)4)17-11-7-5-10(14)6-8-11/h5-9H,1-4H3,(H,15,16) |
InChI Key |
LMNXFXBYXBVQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[(4-chlorophenyl)sulfanyl]propanamide typically involves the reaction of tert-butylamine with 4-chlorothiophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Reaction of tert-butylamine with 4-chlorothiophenol.
Step 2: Formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[(4-chlorophenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-tert-butyl-2-[(4-chlorophenyl)sulfanyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies related to enzyme inhibition or protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[(4-chlorophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-[(4-chlorophenyl)amino]propanamide
- 4-tert-butyl-2-chlorophenol
- N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide
Uniqueness
N-tert-butyl-2-[(4-chlorophenyl)sulfanyl]propanamide is unique due to the presence of both the sulfanyl and chlorophenyl groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
